An In-Depth Technical Guide to 2-Amino-4,5-dimethoxybenzoic Acid
An In-Depth Technical Guide to 2-Amino-4,5-dimethoxybenzoic Acid
A Note on Isomeric Specificity: This guide focuses on 2-Amino-4,5-dimethoxybenzoic acid (CAS No. 5653-40-7) . While the initial query specified 2-Amino-3,4-dimethoxybenzoic acid, publicly available technical and experimental data for that specific isomer is sparse. In contrast, the 4,5-dimethoxy isomer is a well-documented and commercially significant chemical intermediate. Given its structural similarity and prevalence in research and synthesis, this guide has been developed to provide a comprehensive overview of its properties and applications, which are likely of interest to researchers in this chemical space.
Introduction
2-Amino-4,5-dimethoxybenzoic acid, also known by its synonyms 6-Aminoveratric acid and 4,5-Dimethoxyanthranilic acid, is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with an adjacent amine group and two methoxy groups, makes it a highly versatile building block in organic synthesis. The strategic placement of these functional groups—a nucleophilic amine, an acidic carboxyl group, and electron-donating methoxy groups that activate the aromatic ring—provides multiple reaction pathways for creating more complex molecules. This unique combination of features has established 2-Amino-4,5-dimethoxybenzoic acid as a key intermediate in the pharmaceutical and fine chemical industries, valued for its role in constructing heterocyclic systems and other elaborate molecular architectures.[1][2]
Part 1: Core Chemical and Physical Properties
The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. Understanding these parameters is a prerequisite for any experimental design. 2-Amino-4,5-dimethoxybenzoic acid is typically a stable, crystalline solid under ambient conditions, though it may be sensitive to air and light, necessitating proper storage.[1][2]
Structural and Identification Parameters
Caption: Chemical Structure of 2-Amino-4,5-dimethoxybenzoic acid.
Tabulated Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 5653-40-7 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₄ | [1][2][3] |
| Molecular Weight | 197.19 g/mol | [2][3] |
| Appearance | White, beige, or gray to brown crystalline powder/solid. | [1][2] |
| Melting Point | 169-173 °C (decomposes) | [2][3] |
| Solubility | Soluble in Methanol and Water. Slightly soluble in Acetonitrile and DMSO. | [1][2] |
| pKa | 2.35 ± 0.10 (Predicted) | [1][2] |
| Stability | May be sensitive to air oxidation and light. | [1][2] |
| Storage | Keep in a dark place, sealed in a dry container at room temperature. | [2] |
Part 2: Synthesis and Reactivity
The utility of 2-Amino-4,5-dimethoxybenzoic acid stems from its reliable synthesis and predictable reactivity, making it a trusted starting material for multi-step synthetic campaigns.
Validated Synthesis Protocol
A common and effective route to synthesize 2-Amino-4,5-dimethoxybenzoic acid involves the reduction of a nitro-substituted precursor. The following protocol is a self-validating system where the progress can be monitored by standard analytical techniques like HPLC, and the final product is isolated through pH-controlled precipitation.[1][4]
Workflow: Synthesis via Reduction of a Nitroaromatic Precursor
Caption: Workflow for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid.
Detailed Experimental Steps: [4]
-
Saponification: Dissolve potassium hydroxide (KOH) pellets in ice water. To this clear solution, add methyl-4,5-dimethoxy-2-nitrobenzoate. Heat the resulting suspension to 70°C, during which a dark red solution will form. Monitor the reaction's completion via HPLC.
-
Neutralization: Once the reaction is complete, cool the solution to ambient temperature. Adjust the pH to 6.6 by adding glacial acetic acid, which will result in a red suspension.
-
Hydrogenation: Transfer the red suspension to a suitable hydrogenation reactor. Add a 10% Palladium on carbon (Pd/C) catalyst. Pressurize the vessel with hydrogen gas to 3.5 bar and heat to 50°C. Maintain these conditions until hydrogen uptake ceases.
-
Work-up and Isolation: Filter the reaction mixture to remove the Pd/C catalyst. Under an inert atmosphere, adjust the filtrate's pH to 5.1 with glacial acetic acid, forming a light green suspension.
-
Crystallization and Drying: Stir the suspension for 30 minutes at room temperature, then cool to 5°C and stir for an additional 30 minutes. Filter the resulting solid, wash it with ice water, and dry it in a vacuum oven at 55°C to yield the final product as light grey crystals.
Core Reactivity Insights
The reactivity of 2-Amino-4,5-dimethoxybenzoic acid is governed by its three key functional groups:
-
Amino Group (-NH₂): As a primary aromatic amine, it is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is the key site for building heterocyclic rings.
-
Carboxylic Acid Group (-COOH): This group can be converted into esters, amides, or acid chlorides. The interplay between the ortho-amino group and the carboxylic acid is crucial for cyclization reactions, such as the formation of quinazolinones when reacted with reagents like formamide.[5]
-
Dimethoxy-Substituted Benzene Ring: The two methoxy groups are strongly electron-donating, activating the aromatic ring towards electrophilic aromatic substitution.
Part 3: Applications in Research and Drug Development
2-Amino-4,5-dimethoxybenzoic acid is not typically used as a final active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile intermediate for constructing more complex molecules with potential biological activity.[1][2]
-
Pharmaceutical Intermediate: It serves as a foundational scaffold in medicinal chemistry. Its structure is incorporated into larger molecules being investigated for various therapeutic targets. While specific examples for this exact isomer are proprietary or less published, related aminobenzoic acids are crucial precursors for drugs like the DPP-IV inhibitor Alogliptin and for modulators of the Histamine H3 receptor.[6] The functional group arrangement in 2-Amino-4,5-dimethoxybenzoic acid makes it suitable for similar synthetic strategies.
-
Potential Bioactivity: Some studies on this class of compounds suggest potential anti-inflammatory and antioxidant properties.[1] Furthermore, there is preliminary evidence that it may inhibit the growth of certain cancer cells, although extensive research is required to validate these findings and understand the underlying mechanisms.[1]
-
Organic Synthesis: Beyond pharmaceuticals, it is a valuable raw material for producing dyestuffs and other specialty organic chemicals.[1]
Part 4: Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. For 2-Amino-4,5-dimethoxybenzoic acid, key techniques include NMR, IR, and mass spectrometry.
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.
-
Aromatic Protons: Two singlets are expected for the two protons on the benzene ring, as they lack adjacent proton neighbors for coupling.
-
Methoxy Protons: Two distinct singlets will appear in the aliphatic region, each integrating to 3 protons, corresponding to the two -OCH₃ groups.
-
Amine and Carboxylic Protons: The signals for the -NH₂ and -COOH protons are typically broad and their chemical shifts can vary depending on the solvent and concentration.
A reported ¹H NMR spectrum in CDCl₃ shows the following key signals: δ 7.36 (s, 1H), 6.17 (s, 1H), 3.91 (s, 3H), 3.86 (s, 3H) , which is consistent with the expected structure.[1]
Part 5: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical intermediate. 2-Amino-4,5-dimethoxybenzoic acid is classified as an irritant.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][7] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3][7] |
Handling and First Aid Protocols
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (e.g., safety glasses with side-shields). Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.[3][7]
-
Eye Contact: In case of contact, immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical advice.[2][7]
-
Skin Contact: If on skin, wash off immediately with plenty of soap and water. Remove contaminated clothing.[7]
-
Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent degradation from light and air exposure.[1][2]
Conclusion
2-Amino-4,5-dimethoxybenzoic acid is a cornerstone intermediate for advanced organic synthesis. Its well-defined physicochemical properties, reliable synthetic routes, and versatile reactivity make it an invaluable tool for researchers and drug development professionals. The strategic arrangement of its functional groups provides a robust platform for constructing novel molecular entities, particularly within the realm of heterocyclic and medicinal chemistry. Proper understanding of its characteristics, from synthesis to safe handling, is essential for unlocking its full potential in the laboratory and beyond.
References
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- MedChemExpress. (n.d.). Veratric acid (3,4-Dimethoxybenzoic acid) | Antioxidant. MedChemExpress.
- PubChem. (n.d.). 2-Amino-3,4-dimethylbenzoic acid. National Center for Biotechnology Information.
- Pharmaffiliates. (2026, January 29). The Role of 2-Amino-5-methoxybenzoic Acid in Modern Drug Discovery. Pharmaffiliates.
- ChemicalBook. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid synthesis. ChemicalBook.
- FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB.
- ChemBK. (2024, April 9). 2-Amino-4,5-dimethoxybenzoic acid. ChemBK.
- Sigma-Aldrich. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid 98%. Sigma-Aldrich.
- Scientific Research Publishing. (n.d.). Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. SCIRP.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4-dimethoxy- (CAS 93-07-2). Cheméo.
- Benchchem. (n.d.). Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid. Benchchem.
- ResearchGate. (2018, January). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. ResearchGate.
- PubChem. (n.d.). Veratric Acid. National Center for Biotechnology Information.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 2-Amino-4,5-dimethoxybenzoic acid. Fisher Scientific.
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